Comparative Synthetic Yield of (E)-S-Methyl 4-(2-Bromophenyl)-2-oxobut-3-enethioate vs. 4‑Cl and 3‑Cl Analogs Under Identical PPh₃·HBr‑DMSO Oxidative Methylthioesterification
In a head‑to‑head study employing identical PPh₃·HBr‑DMSO oxidative bromination–Kornblum oxidation conditions (2.0 equiv PPh₃·HBr, dry DMSO, 50 °C, Ar atmosphere), the ortho‑bromophenyl substrate furnished the corresponding α-ketomethylthioester (compound 2p) in 65% isolated yield after 3 h. In contrast, the para‑chlorophenyl substrate (2n) and meta‑chlorophenyl substrate (2o) gave only 56% (4 h) and 58% (2 h) isolated yields, respectively, using identical work‑up and purification protocols [1]. This 7–9 percentage point yield advantage for the ortho‑bromo derivative is attributed to the favorable influence of the ortho‑halogen on the oxidative bromination step, which precedes DMSO‑mediated Kornblum oxidation [1].
| Evidence Dimension | Isolated yield of γ‑substituted β,γ‑unsaturated α-ketomethylthioester |
|---|---|
| Target Compound Data | 65% (3 h, 2p, R = 2‑Br‑C₆H₄) |
| Comparator Or Baseline | 56% (4 h, 2n, R = 4‑Cl‑C₆H₄); 58% (2 h, 2o, R = 3‑Cl‑C₆H₄) |
| Quantified Difference | +9% over 4‑Cl; +7% over 3‑Cl |
| Conditions | PPh₃·HBr (2.0 equiv), dry DMSO, 50 °C, Ar atmosphere, substrate 1 (0.05 g scale) |
Why This Matters
A 7–9% higher isolated yield at identical scale reduces the cost per mole of purified intermediate in multi‑step syntheses, directly affecting procurement economics for process chemistry and library production.
- [1] Mal, K.; Sharma, A.; Maulik, P. R.; Das, I. Chem. Eur. J. 2014, 20 (3), 662–667. Table 2, entries 14–16 (2n: 56%, 4 h; 2o: 58%, 2 h; 2p: 65%, 3 h). DOI: 10.1002/chem.201303755. View Source
